Hexyltrimethylammonium
Overview
Description
Hexyl-trimethyl-ammonium is a quaternary ammonium compound with the chemical formula C9H22N . It is commonly used in various chemical and industrial applications due to its surfactant properties and ability to act as a phase transfer catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl-trimethyl-ammonium can be synthesized through the quaternization of hexylamine with trimethylamine. The reaction typically involves the following steps:
- The reaction mixture is heated to facilitate the formation of the quaternary ammonium salt.
- The product is then purified through recrystallization or other suitable purification techniques .
Hexylamine: is reacted with in the presence of a suitable solvent such as acetonitrile.
Industrial Production Methods: In industrial settings, the production of hexyl-trimethyl-ammonium often involves continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and controlled reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Hexyl-trimethyl-ammonium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ammonium group acts as a leaving group.
Elimination Reactions: It can undergo Hofmann elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Hofmann Elimination: Typically involves the use of silver hydroxide or silver oxide as a base.
Major Products:
Substitution Reactions: The major products are typically alkylated derivatives.
Elimination Reactions: The major products are alkenes.
Scientific Research Applications
Hexyl-trimethyl-ammonium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of ZSM-5 zeolites with unique shapes and hierarchical pores.
Medicine: Investigated for its potential antimicrobial properties due to its quaternary ammonium structure.
Industry: Utilized in the creation of hydrophobic environments around metal nanoparticles for biosensors.
Mechanism of Action
The mechanism of action of hexyl-trimethyl-ammonium primarily involves its ability to disrupt cell membranes due to its cationic nature. The positively charged ammonium group interacts with negatively charged components of microbial cell membranes, leading to cell lysis and death . Additionally, it can facilitate the transfer of reactants between different phases in chemical reactions, enhancing reaction rates and yields .
Comparison with Similar Compounds
- Tetra-n-butylammonium bromide: Commonly used in phase transfer catalysis.
- Triethyl benzylammonium chloride: Known for its use in organic synthesis.
- Tricaprylmethylammonium chloride: Utilized in various industrial applications .
Properties
IUPAC Name |
hexyl(trimethyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPRURKTXNFVQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15066-77-0 (iodide) | |
Record name | Hexyltrimethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40936637 | |
Record name | N,N,N-Trimethylhexan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16208-27-8 | |
Record name | Hexyltrimethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Trimethylhexan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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